molecular formula C9H9NO B13554435 2-[(1S)-1-Hydroxyethyl]benzonitrile

2-[(1S)-1-Hydroxyethyl]benzonitrile

Cat. No.: B13554435
M. Wt: 147.17 g/mol
InChI Key: QUUYOBOUUVMQCH-ZETCQYMHSA-N
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Description

(S)-2-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Hydroxyethyl)benzonitrile typically involves the reduction of 2-acetylbenzonitrile. One common method is the asymmetric reduction using chiral catalysts or reagents to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral phosphine ligand complexed with a transition metal like rhodium or ruthenium.

Industrial Production Methods

On an industrial scale, the production of (S)-2-(1-Hydroxyethyl)benzonitrile may involve similar asymmetric reduction techniques but optimized for large-scale operations. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(1-Oxoethyl)benzonitrile or 2-(1-Carboxyethyl)benzonitrile.

    Reduction: 2-(1-Hydroxyethyl)benzylamine.

    Substitution: 2-(1-Chloroethyl)benzonitrile.

Scientific Research Applications

(S)-2-(1-Hydroxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which (S)-2-(1-Hydroxyethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Hydroxyethyl)benzonitrile
  • 2-(1-Hydroxyethyl)benzonitrile (racemic mixture)
  • 4-(1-Hydroxyethyl)benzonitrile

Uniqueness

(S)-2-(1-Hydroxyethyl)benzonitrile is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its ®-enantiomer or racemic mixture

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-[(1S)-1-hydroxyethyl]benzonitrile

InChI

InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3/t7-/m0/s1

InChI Key

QUUYOBOUUVMQCH-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C#N)O

Canonical SMILES

CC(C1=CC=CC=C1C#N)O

Origin of Product

United States

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